GNE-495: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
GNE-495: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This document details the structure-based design strategy, key experimental protocols, and critical data that underscore the therapeutic potential of GNE-495, particularly in the context of retinal angiogenesis.
Discovery and Design Rationale
GNE-495 was developed through a strategic, structure-based design and property-guided optimization process. The primary objective was to create a potent and selective MAP4K4 inhibitor with minimal central nervous system (CNS) penetration, thereby reducing potential off-target neurological effects.[1] The discovery process began with the identification of two lead scaffolds: an isoquinoline and a more synthetically challenging naphthyridine core.[1]
The optimization efforts were guided by the co-crystal structure of a related inhibitor with MAP4K4, which highlighted key binding interactions. A significant breakthrough in the design of GNE-495 was the incorporation of an amide linker, which forms a crucial hydrogen bond with the cysteine 108 residue in the hinge region of the kinase.[2] This, in combination with the 3-fluorophenyl moiety that occupies a hydrophobic pocket, contributes to the high potency of the molecule.[2]
Structure-Activity Relationship (SAR)
The development of GNE-495 involved a systematic exploration of the structure-activity relationship, focusing on enhancing potency, selectivity, and pharmacokinetic properties while minimizing brain penetration. Key SAR insights are summarized in the table below.
| Compound ID | Core Scaffold | Key Substitutions | MAP4K4 IC50 (nM) | Brain Penetration |
| Initial Hit | Isoquinoline | - | Moderate | High |
| Intermediate | Naphthyridine | Introduction of amide linker | Improved | Reduced |
| GNE-495 | Naphthyridine | Amide linker, 3-fluorophenyl group, cyclopropylcarbonyl azetidine | 3.7 | Minimal |
Synthesis of GNE-495
The synthesis of GNE-495 is a multi-step process starting from a 1,7-naphthyridine core. The following scheme outlines the key synthetic transformations. A detailed experimental protocol is provided in the subsequent section.
Caption: Synthetic overview for GNE-495.
Detailed Synthesis Protocol
A detailed, step-by-step synthesis protocol for GNE-495 is typically found in the supplementary information of the primary publication. While the specific supplementary file was not retrieved in the search, a representative protocol based on the published reaction scheme is outlined below. Researchers should refer to the original publication for precise experimental details.
Step 1: Synthesis of the Naphthyridine Core The synthesis begins with the construction of the functionalized 1,7-naphthyridine core through a series of cyclization and substitution reactions.
Step 2: Amide Coupling The carboxylic acid derivative of the naphthyridine core is then coupled with 3-amino-1-(cyclopropanecarbonyl)azetidine using standard amide bond formation reagents such as HATU or HOBt/EDC in a suitable solvent like DMF.
Step 3: Final Product Formation and Purification The resulting crude product is purified by reverse-phase HPLC to yield GNE-495 as a solid. The final compound's identity and purity are confirmed by NMR and LC-MS analysis.
Biological Activity and Mechanism of Action
GNE-495 is a potent inhibitor of MAP4K4 with a reported IC50 of 3.7 nM.[3] It also demonstrates inhibitory activity against the closely related kinases MINK and TNIK.[1] However, in vivo studies have indicated that the observed phenotypes are attributable to the inhibition of MAP4K4.[1]
MAP4K4 Signaling Pathway in Angiogenesis
MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration and proliferation, which are fundamental to angiogenesis.[4][5] In endothelial cells, MAP4K4 is involved in signaling cascades that regulate cytoskeletal dynamics and cell adhesion.[6] The inhibition of MAP4K4 by GNE-495 disrupts these processes, leading to a reduction in endothelial cell migration and the formation of new blood vessels. One of the key pathways involves the phosphorylation of moesin by MAP4K4, which in turn regulates the activity of integrins.[7]
Caption: GNE-495 inhibits MAP4K4-mediated angiogenesis.
Preclinical Data
In Vitro Potency and Selectivity
While a comprehensive kinase selectivity panel for GNE-495 is not publicly available, it is described as a "potent and selective" MAP4K4 inhibitor.[1]
| Kinase Target | IC50 (nM) |
| MAP4K4 | 3.7 |
| MINK | Inhibited |
| TNIK | Inhibited |
Pharmacokinetics
GNE-495 exhibits a favorable pharmacokinetic profile across multiple species, with low clearance, moderate half-life, and reasonable oral bioavailability.[8] A key feature of its design is the minimal brain penetration.[1]
| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | IV | 1 | 2.5 | 15 | 2.9 | - |
| PO | 5 | 3.1 | - | - | 37 | |
| Rat | IV | 1 | 3.4 | 10 | 2.8 | - |
| PO | 5 | 4.2 | - | - | 47 | |
| Dog | IV | 0.5 | 5.1 | 5 | 2.3 | - |
| PO | 2.5 | 6.3 | - | - | 40 |
In Vivo Efficacy: Retinal Angiogenesis Model
The in vivo efficacy of GNE-495 was demonstrated in a neonatal mouse model of oxygen-induced retinopathy (OIR), which mimics aspects of retinal neovascular diseases.[1] Intraperitoneal administration of GNE-495 resulted in a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology, phenocopying the effects observed in inducible Map4k4 knockout mice.[1]
Experimental Protocols
Kinase Inhibition Assay
The specific protocol used for determining the IC50 of GNE-495 against MAP4K4 is detailed in the supplementary information of the primary publication. A general protocol for a biochemical kinase assay is described below.
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Reagents: Recombinant human MAP4K4, ATP, appropriate peptide substrate, and GNE-495.
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Procedure: The assay is typically performed in a 384-well plate format. GNE-495 is serially diluted and incubated with the MAP4K4 enzyme. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
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Detection: After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence (e.g., ADP-Glo assay).
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Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
HUVEC Migration Assay (Transwell)
While the specific protocol for GNE-495 was not detailed in the available resources, a general transwell migration assay protocol for Human Umbilical Vein Endothelial Cells (HUVECs) is as follows.
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Cell Culture: HUVECs are cultured to 80-90% confluence and then serum-starved for 4-6 hours.
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Assay Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF).
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Cell Seeding: A suspension of serum-starved HUVECs, pre-treated with various concentrations of GNE-495 or vehicle control, is added to the upper chamber of the Transwell insert.
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Incubation: The plate is incubated for 4-18 hours at 37°C to allow for cell migration.
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Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Caption: Workflow for HUVEC transwell migration assay.
Oxygen-Induced Retinopathy (OIR) Mouse Model
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Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing mother are exposed to 75% oxygen for 5 days (until P12). This leads to vaso-obliteration in the central retina.
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Return to Normoxia: At P12, the mice are returned to room air. The resulting hypoxia in the avascular retina stimulates neovascularization.
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Treatment: GNE-495 or vehicle is administered to the pups via intraperitoneal injection at specified doses and time points during the neovascularization phase.
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Tissue Collection and Analysis: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4).
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Quantification: The extent of vaso-obliteration and neovascularization is quantified using fluorescence microscopy and image analysis software.
Conclusion
GNE-495 is a potent and selective MAP4K4 inhibitor discovered through a sophisticated structure-based design approach. Its favorable preclinical profile, characterized by high potency, good pharmacokinetics, minimal CNS penetration, and in vivo efficacy in a relevant model of retinal angiogenesis, positions it as a valuable research tool and a potential therapeutic candidate for diseases driven by pathological angiogenesis. This technical guide provides a comprehensive resource for researchers in the field of drug discovery and development to understand the core attributes of GNE-495.
References
- 1. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 6. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
